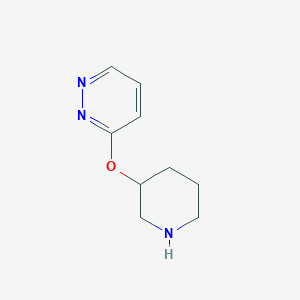

3-(Piperidin-3-yloxy)pyridazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-piperidin-3-yloxypyridazine |

InChI |

InChI=1S/C9H13N3O/c1-3-8(7-10-5-1)13-9-4-2-6-11-12-9/h2,4,6,8,10H,1,3,5,7H2 |

InChI Key |

CJXWLVXDIFQFFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=NN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperidin 3 Yloxy Pyridazine and Its Analogues

Retrosynthetic Analysis of 3-(Piperidin-3-yloxy)pyridazine

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the ether linkage. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This strategy simplifies the molecule into two key building blocks: an electrophilic pyridazine (B1198779) derivative and a nucleophilic piperidine (B6355638) derivative.

The most common approach for this etherification is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl or aryl halide. wikipedia.orgmasterorganicchemistry.combyjus.com In this context, the retrosynthesis would proceed as follows:

Disconnection 1 (C-O Bond): The ether bond is disconnected to yield 3-hydroxypiperidine (B146073) and a suitable 3-halopyridazine (e.g., 3-chloro- or 3-bromopyridazine). The 3-hydroxypiperidine, after deprotonation to form the corresponding alkoxide, would act as the nucleophile, while the halopyridazine serves as the electrophile. The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution. nih.govmasterorganicchemistry.comlibretexts.org

This retrosynthetic approach allows for the separate synthesis of the two heterocyclic components, which can then be coupled in a final step.

Conventional Synthesis Strategies for the Core Pyridazine Ring

The pyridazine core can be constructed through various methods, primarily involving cyclocondensation reactions or the functionalization of a pre-existing pyridazine scaffold.

Cyclocondensation Approaches

The most fundamental and widely used method for synthesizing the pyridazine ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. acs.org This reaction proceeds via the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine.

| Reactants | Conditions | Product | Notes |

| 1,4-Dicarbonyl Compound, Hydrazine Hydrate | Acid or base catalysis, often with heating | Dihydropyridazine | The intermediate can sometimes be isolated. |

| Dihydropyridazine | Oxidizing agent (e.g., air, Br₂, HNO₃) | Pyridazine | Aromatization is often spontaneous or occurs during workup. |

Variations of this method utilize precursors that can be readily converted to 1,4-dicarbonyl compounds, such as γ-keto acids or furans. The choice of substituents on the starting dicarbonyl compound dictates the substitution pattern of the resulting pyridazine ring.

Functionalization of Pre-existing Pyridazine Scaffolds

An alternative to de novo ring synthesis is the modification of a commercially available or readily synthesized pyridazine. For the synthesis of this compound, a key intermediate is a 3-halopyridazine. These can be prepared from the corresponding pyridazin-3-ones by treatment with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

The resulting 3-halopyridazine is an excellent substrate for nucleophilic aromatic substitution. The electron-withdrawing nature of the two adjacent nitrogen atoms activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms. nih.govmasterorganicchemistry.comlibretexts.org The reaction with an alkoxide, such as the deprotonated form of 3-hydroxypiperidine, would proceed via a Meisenheimer-like intermediate to yield the desired ether. acs.orglibretexts.org

| Pyridazine Derivative | Reagent | Conditions | Product |

| Pyridazin-3-one | POCl₃ or PCl₅ | Heating | 3-Chloropyridazine (B74176) |

| 3-Halopyridazine | Sodium 3-hydroxypiperidide | Aprotic solvent (e.g., DMF, THF) | This compound |

Stereoselective Synthesis of the Piperidin-3-yloxy Moiety

The piperidin-3-ol fragment of the target molecule contains a stereocenter, which can be crucial for its biological activity. Therefore, methods for the stereoselective synthesis of this moiety are of significant importance.

Enantioselective Approaches to 3-Hydroxypiperidine Derivatives

Several strategies have been developed for the enantioselective synthesis of 3-hydroxypiperidine. These methods often involve the asymmetric reduction of a prochiral ketone or the use of enzymatic resolutions.

Asymmetric Reduction: The reduction of N-protected 3-piperidinone derivatives using chiral reducing agents or catalysts can provide enantiomerically enriched 3-hydroxypiperidines. For instance, the use of ketoreductase enzymes has been shown to be highly effective for the synthesis of (S)-N-Boc-3-hydroxypiperidine. researchgate.netmdpi.com

Kinetic Resolution: Racemic 3-hydroxypiperidine or its precursors can be resolved through enzymatic acylation or hydrolysis. This method relies on the enzyme selectively reacting with one enantiomer, allowing for the separation of the two.

| Starting Material | Method | Chiral Source | Product |

| N-Boc-3-piperidone | Asymmetric reduction | Ketoreductase, glucose dehydrogenase | (S)-N-Boc-3-hydroxypiperidine researchgate.netmdpi.com |

| Racemic N-Boc-3-hydroxypiperidine | Enzymatic acylation | Lipase | Enantiomerically pure N-Boc-3-hydroxypiperidine and its acetate |

| Racemic methyl-3-(oxiran-2-yl)propanoate | Hydrolytic kinetic resolution | Co-catalyst | (S)-3-Hydroxypiperidine precursor tandfonline.com |

Chiral Auxiliary-Mediated Synthesis

Another powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a chemical transformation in a stereoselective manner. After the desired stereocenter has been created, the auxiliary is removed. youtube.com For the synthesis of 3-hydroxypiperidine derivatives, a chiral auxiliary could be used to direct the reduction of a double bond or the opening of an epoxide. For example, (R)-piperidin-3-ol itself has been used as a chiral auxiliary in the synthesis of α-hydroxy aldehydes. nih.gov

Alternatively, starting from a readily available chiral molecule (the "chiral pool") is a common strategy. For instance, amino acids like L-serine or carbohydrates can be converted through a series of reactions into enantiomerically pure 3-hydroxypiperidine derivatives. researchgate.netnih.govgoogle.com

Coupling Reactions for Ether Linkage Formation

The crucial ether linkage in this compound can be established through several modern organic chemistry reactions. The choice of method often depends on the nature of the starting materials, particularly the protecting groups used for the piperidine nitrogen. The most common precursors are a protected 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine, and a pyridazine with a suitable leaving group at the 3-position, such as 3-chloropyridazine or 3-hydroxypyridazine.

The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon. nih.gov This reaction is particularly well-suited for coupling a protected 3-hydroxypiperidine with a 3-hydroxypyridazine. The piperidine nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group to prevent its participation as a nucleophile in the reaction.

The general protocol involves the activation of the hydroxyl group of N-Boc-3-hydroxypiperidine with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This in-situ activation forms a good leaving group that is then displaced by the nucleophilic 3-hydroxypyridazine.

Table 1: Typical Reagents and Conditions for Mitsunobu Etherification

| Component | Example Reagent | Role | Typical Conditions |

| Alcohol | N-Boc-3-hydroxypiperidine | Substrate | 1.0 equivalent |

| Nucleophile | 3-Hydroxypyridazine | Substrate | 1.0-1.2 equivalents |

| Phosphine | Triphenylphosphine (PPh₃) | Activating Agent | 1.2-1.5 equivalents |

| Azodicarboxylate | DIAD or DEAD | Activating Agent | 1.2-1.5 equivalents |

| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction Medium | Anhydrous |

| Temperature | 0 °C to room temperature | Reaction Temperature | - |

The reaction is typically carried out by dissolving the N-Boc-3-hydroxypiperidine, 3-hydroxypyridazine, and triphenylphosphine in an anhydrous aprotic solvent like THF. The mixture is cooled, and the azodicarboxylate is added dropwise. After the reaction is complete, the Boc protecting group can be removed under acidic conditions to yield the final product, this compound.

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides an alternative route to the desired ether linkage. mdpi.com This method is particularly useful when starting with a 3-halopyridazine, such as 3-chloropyridazine, and a protected 3-hydroxypiperidine. Traditional Ullmann conditions often require harsh conditions, but modern protocols utilize various copper sources and ligands to facilitate the reaction under milder temperatures.

The reaction involves the coupling of the alkoxide of N-Boc-3-hydroxypiperidine, formed in situ with a base, and the 3-halopyridazine in the presence of a copper catalyst. The choice of ligand is crucial for the success of the reaction, with various phenanthrolines and other nitrogen-containing ligands being employed to improve yields and reaction rates.

Table 2: Components for a Modern Ullmann-type Ether Synthesis

| Component | Example Reagent/Condition | Role |

| Aryl Halide | 3-Chloropyridazine | Electrophile |

| Alcohol | N-Boc-3-hydroxypiperidine | Nucleophile |

| Copper Source | Copper(I) iodide (CuI) | Catalyst |

| Ligand | 1,10-Phenanthroline | Catalyst Ligand |

| Base | Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) | Base |

| Solvent | N,N-Dimethylformamide (DMF) or Dioxane | Reaction Medium |

| Temperature | 80-120 °C | Reaction Temperature |

Following the coupling reaction, the deprotection of the piperidine nitrogen affords the target molecule.

Derivatization and Functionalization of the this compound Core

Once the this compound scaffold is synthesized, it can be further modified at several positions to generate a library of analogues for structure-activity relationship (SAR) studies. The primary sites for derivatization are the pyridazine ring and the piperidine nitrogen.

The pyridazine ring can be functionalized through various reactions, often leveraging the electronic properties of the diazine system. nih.gov If the synthesis starts with a substituted pyridazine precursor, such as a dichloropyridazine, the remaining halogen atom can be displaced by a variety of nucleophiles. For instance, a chloro group at the 6-position of the pyridazine ring can be substituted by amines, alkoxides, or thiolates to introduce diversity at that position.

Furthermore, electrophilic aromatic substitution on the pyridazine ring itself is generally difficult due to the electron-deficient nature of the ring. However, lithiation followed by quenching with an electrophile can be a viable strategy for introducing substituents.

The secondary amine of the piperidine ring is a key handle for introducing a wide range of chemical functionalities. Standard N-alkylation and N-acylation reactions can be readily employed to generate a diverse set of derivatives.

N-Acylation: The piperidine nitrogen can be acylated using various acyl chlorides or carboxylic acids (with a coupling agent like HATU or EDC) to form amides. This allows for the introduction of a vast array of substituents.

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be used to introduce alkyl groups onto the piperidine nitrogen. nih.gov

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold.

The functionalization of the this compound core at both the pyridazine and piperidine moieties enables the generation of extensive chemical libraries. liberty.edu By employing combinatorial chemistry approaches, a matrix of starting materials can be used to rapidly produce a large number of distinct compounds.

For example, a set of substituted 3-chloropyridazines can be coupled with N-Boc-3-hydroxypiperidine. After deprotection, the resulting piperidine derivatives can be further reacted with a library of carboxylic acids or aldehydes. This approach allows for the systematic variation of substituents at multiple points of the molecule, which is a cornerstone of modern drug discovery. The generation of such libraries is crucial for identifying compounds with optimized biological activity, selectivity, and pharmacokinetic properties. nih.gov

Yield Optimization and Scalability Considerations for Research Syntheses

The synthesis of chiral 3-hydroxypiperidine, a key building block, has been a subject of extensive research, with both chemical and biocatalytic methods being developed. A common precursor for this is N-Boc-3-piperidone, which can be asymmetrically reduced to (S)- or (R)-N-Boc-3-hydroxypiperidine.

Biocatalytic methods have emerged as a highly efficient and scalable alternative. The asymmetric reduction of N-Boc-3-piperidone using ketoreductases (KREDs) offers high enantioselectivity and excellent yields. Optimization of such biocatalytic processes involves several factors:

Enzyme Selection and Co-expression: The choice of ketoreductase is critical. Co-expression of the KRED with a glucose dehydrogenase (GDH) for cofactor (NADP⁺/NADPH) regeneration is a common strategy to drive the reaction to completion and reduce the cost of adding stoichiometric amounts of the cofactor. Studies have shown that the balanced expression of both enzymes in a single host, such as E. coli, can lead to high catalytic efficiency. mdpi.com

Reaction Conditions: Temperature, pH, and cofactor concentration are key parameters to optimize. For the synthesis of (S)-N-Boc-3-hydroxypiperidine, optimal conditions have been reported at a temperature of 35°C and a pH of 6.5, leading to conversions exceeding 99%. mdpi.com

Substrate Concentration: For a scalable process, achieving high substrate loading is essential. Research has demonstrated that substrate concentrations of up to 100 g/L can be achieved with high conversion rates and enantiomeric excess, highlighting the industrial applicability of this biocatalytic approach. nih.gov

The following table summarizes the optimization of the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.

| Parameter | Condition | Result | Reference |

| Biocatalyst | Co-expression of KRED and GDH in E. coli | High conversion and enantioselectivity | mdpi.com |

| Temperature | 35 °C | >99% conversion | mdpi.com |

| pH | 6.5 | >99% conversion | mdpi.com |

| Substrate Loading | 100 g/L | 97.8% conversion, >99% e.e. | nih.gov |

| Resolving Agent | D-pyroglutamic acid | High purity, but multi-step | google.com |

The core-forming step in the synthesis of this compound is the Williamson ether synthesis, a type of nucleophilic aromatic substitution. This reaction typically involves a 3-halopyridazine (e.g., 3-chloropyridazine) and the alkoxide of 3-hydroxypiperidine (or its N-protected form).

Key factors influencing the yield and scalability of this SNAr reaction include:

Choice of Halogen: The nature of the leaving group on the pyridazine ring affects the reaction rate. While fluoro-substituted pyridazines are often the most reactive, chloro- and bromo-pyridazines are more commonly used due to their availability and cost-effectiveness.

Base and Solvent: The reaction is typically carried out in the presence of a strong base to deprotonate the hydroxyl group of the piperidine, forming the more nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF) being preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

Protecting Groups: The use of a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is often necessary. This prevents side reactions, such as N-arylation, and can improve the solubility of the starting materials. The Boc group can be removed in a subsequent step under acidic conditions.

Temperature and Reaction Time: Reaction temperatures can range from room temperature to elevated temperatures to drive the reaction to completion. Optimization of the temperature and reaction time is necessary to maximize the yield while minimizing the formation of byproducts. For instance, in the synthesis of related imidazopyridine derivatives, reactions are often conducted at elevated temperatures (e.g., 110 °C) overnight. unisi.it

The following table outlines the general conditions for the SNAr reaction to form pyridazinyl ethers.

| Parameter | Condition | Purpose/Consideration |

| Reactants | 3-Halopyridazine, N-Boc-3-hydroxypiperidine | Core and side-chain precursors |

| Base | NaH, t-BuOK, K₂CO₃ | Deprotonation of the hydroxyl group |

| Solvent | DMF, DMSO, THF | Polar aprotic, enhances nucleophilicity |

| Temperature | Room temperature to 110 °C | Optimization of reaction rate vs. side products |

| Protecting Group | Boc | Prevents N-arylation, improves solubility |

By carefully optimizing the synthesis of the 3-hydroxypiperidine precursor and the conditions for the subsequent nucleophilic aromatic substitution reaction, a robust and scalable process for the preparation of this compound and its analogues can be developed for research purposes.

Structure Activity Relationship Sar and Ligand Design Principles for 3 Piperidin 3 Yloxy Pyridazine Derivatives

Exploration of Substituent Effects on Biological Activity

Substitutions on either the pyridazine (B1198779) or piperidine (B6355638) rings can dramatically alter the physicochemical properties and, consequently, the biological profile of the parent compound.

The pyridazine ring is a unique heterocyclic scaffold characterized by its weak basicity, high dipole moment, and capacity for robust, dual hydrogen-bonding. nih.govnih.gov These properties are fundamental to its role in molecular recognition and can be modulated by the introduction of various substituents. nih.govblumberginstitute.org The electron-deficient nature at the C-3 and C-6 positions can influence the properties of attached groups. nih.gov

The inherent polarity of the pyridazine ring often contributes to favorable pharmacokinetic properties, such as increased aqueous solubility and reduced inhibition of cytochrome P450 enzymes, when compared to a simple phenyl ring. nih.gov The introduction of substituents can further fine-tune these characteristics. For instance, electron-withdrawing groups can enhance the hydrogen-bonding capacity of the ring nitrogens, while electron-donating groups may modulate the ring's basicity. blumberginstitute.org In various heterocyclic systems, the addition of different substituents to the pyridazine or related pyridazinone core has been shown to result in a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net

The following table summarizes the general effects of substitutions on the pyridazine ring based on established principles for pyridazine-containing compounds.

| Substitution Position | Substituent Type | Potential Effect on Physicochemical Properties | Anticipated Impact on Biological Activity |

| C-4, C-5, or C-6 | Electron-Withdrawing Group (e.g., -Cl, -CF₃) | Increases dipole moment, enhances H-bond acceptor strength of ring nitrogens. | May improve target binding through stronger hydrogen bonds. |

| C-4, C-5, or C-6 | Electron-Donating Group (e.g., -CH₃, -OCH₃) | Decreases dipole moment, may slightly increase basicity. | Could influence binding affinity and selectivity. |

| C-6 | Amino Group (-NH₂) | Significantly increases basicity, allows for salt formation. blumberginstitute.org | Can introduce a key interaction point (H-bond donor) and improve solubility. |

| Various | Bulky Groups | May introduce steric hindrance or create favorable van der Waals interactions. | Can enhance or decrease binding affinity depending on the target's topology. |

The stereochemistry at the C-3 position of the piperidine ring is a critical determinant of the spatial orientation of the pyridazine moiety. The (R) and (S) enantiomers of 3-(Piperidin-3-yloxy)pyridazine would present the pyridazine ring in different vectors, which could lead to significant differences in binding affinity for a chiral target protein.

The table below outlines the expected impact of various modifications to the piperidine ring.

| Modification | Example Substituent (on N) | Potential Effect on Physicochemical Properties | Anticipated Impact on Biological Activity |

| N-Alkylation | Methyl, Ethyl, Propyl | Increases lipophilicity, may slightly alter basicity. | Can explore hydrophobic pockets in the binding site. nih.gov |

| N-Acylation | Acetyl | Removes basicity, introduces H-bond acceptor. | May abolish ionic interactions but introduce new hydrogen bonds. |

| N-Arylation | Phenyl | Increases steric bulk and introduces potential for π-π stacking. | Can provide additional anchoring points in the target. |

| Ring Substitution | 4-Methyl, 4-Hydroxy | Alters conformation and lipophilicity. nih.gov | Can improve binding by filling specific pockets or adding H-bonds. |

| Stereochemistry | (R) vs. (S) at C-3 | Changes the 3D orientation of the pyridazine-ether moiety. | Can lead to significant differences in potency and selectivity. |

The ether linkage between the piperidine and pyridazine rings is not merely a passive spacer but plays an active role in defining the molecule's conformational preferences and interaction profile. Heterocyclic ethers are known to have strong conformational propensities, which can be crucial for positioning the two ring systems correctly for optimal target engagement. nih.gov

The oxygen atom of the ether is a potential hydrogen bond acceptor, which could form a key interaction with a hydrogen bond donor residue in a protein's active site. The geometry of this linker—its length and flexibility—is critical. It dictates the possible distances and angles between the two heterocyclic moieties, effectively controlling the molecule's reach and ability to bridge different interaction points within a binding pocket. In some contexts, linkers are crucial for ensuring that reactive moieties are presented correctly to their targets, and while the ether here is stable, the principle of proper geometric positioning remains paramount. google.com

Conformational Analysis and Bioactive Conformations of this compound Analogues

Studies on analogous bi-aryl or heteroaryl-aryl ether systems have shown that a planar arrangement between the two rings can be critical for activity. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. For this compound, a key conformational question is the dihedral angle between the piperidine ring and the pyridazine ring. The bioactive conformation likely orients the key interacting features of both rings in a specific geometry to complement the target site. mdpi.com

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent at the C-3 position can exist in either an axial or equatorial position, with the equatorial position generally being more stable. The specific conformation adopted in the biological environment, however, may be the higher-energy axial form if that conformation is required for optimal binding, with the binding energy compensating for the conformational strain.

Pharmacophore Modeling and Hypothesis Generation

Based on the structural features of the this compound scaffold, a pharmacophore hypothesis can be generated to guide the design of new, more potent analogues. A pharmacophore model defines the essential spatial arrangement of chemical features necessary for biological activity.

The key chemical features for a this compound pharmacophore can be hypothesized as follows:

Hydrogen Bond Acceptors: The two nitrogen atoms of the pyridazine ring are prominent hydrogen bond acceptors. nih.govnih.gov Their robust H-bonding potential is a defining characteristic. nih.gov The ether oxygen atom provides an additional H-bond acceptor site.

Hydrogen Bond Donor: The N-H group of an unsubstituted piperidine ring serves as a crucial hydrogen bond donor.

Basic Center: The piperidine nitrogen, if unsubstituted or substituted with alkyl groups, acts as a basic center capable of forming an ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate, glutamate) on the target protein. nih.gov

Hydrophobic/Aromatic Regions: The pyridazine ring itself can engage in π-π stacking interactions. nih.gov The aliphatic scaffold of the piperidine ring provides a region for hydrophobic (van der Waals) interactions.

3D Spatial Arrangement: The ether linker enforces a specific spatial relationship between the pyridazine ring features and the piperidine ring features. The stereocenter at C-3 of the piperidine ring is critical in defining this 3D arrangement.

A successful ligand must present these features in a precise three-dimensional geometry to match the complementary features of its biological target.

Mapping to Known Receptor-Ligand Interactions

Derivatives of the this compound scaffold have been investigated for their interactions with several important biological targets. The specific arrangement of the pyridazine and piperidine rings, along with the linking ether, provides a versatile framework for engaging with different receptor types.

Research has shown that analogs of this scaffold can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov For instance, a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives demonstrated significant AChE inhibitory activity. nih.gov Molecular modeling and SAR studies of these compounds indicate that the pyridazine moiety likely interacts with the peripheral anionic site (PAS) of the enzyme, while the protonated piperidine ring forms key interactions within the catalytic anionic site (CAS).

Furthermore, structurally related compounds, such as those based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold, have been identified as potent and selective modulators of the α7 nicotinic acetylcholine receptor (nAChR). nih.gov These findings suggest that the pyridinyloxy (or pyridazinyloxy) portion of the molecule can serve as a crucial pharmacophore for interacting with nAChRs, which are implicated in inflammatory processes and cognitive function. nih.govnih.gov

Studies on similar heterocyclic structures have also highlighted the importance of the piperidine ring for activity at other receptors. For example, in a series of dual-acting ligands, the piperidine moiety was found to be a critical structural element for high affinity at both histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov Replacing the piperidine with a piperazine (B1678402) ring significantly altered the affinity profile, underscoring the specific role of the piperidine nitrogen and ring conformation in receptor binding. nih.gov Additionally, related tetrahydropyridine (B1245486) derivatives have been explored as muscarinic receptor agonists, indicating another potential target class for this scaffold. nih.gov

Isoelectronic and Bioisosteric Replacements in this compound Scaffolds

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. sci-hub.se This approach is used to enhance potency, improve selectivity, alter metabolic stability, and reduce toxicity. nih.gov For the this compound scaffold, both the pyridazine core and the piperidine ring are amenable to such modifications.

Alterations to the Pyridazine Core

The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient heterocycle that significantly influences the molecule's electronic properties and hydrogen-bonding capabilities. nih.govresearchgate.net Modifications to this core can have profound effects on biological activity.

One successful strategy involves the introduction of substituents onto the pyridazine ring. For AChE inhibitors based on a related pyridazine scaffold, adding a lipophilic group at the C-5 position was found to be favorable for activity and selectivity. nih.gov This suggests that this position on the ring interacts with a hydrophobic pocket in the target enzyme.

Bioisosteric replacement of the entire pyridazine ring has also been explored. In the development of cannabinoid receptor 2 (CB2) agonists, pyridazine-3-carboxamides were designed using scaffold hopping and bioisosterism strategies, leading to potent and selective compounds. nih.gov Other research has investigated the replacement of the pyridazine ring with other heterocyclic systems, such as pyrazole, to generate muscarinic agonists. nih.gov The use of "hybrid" molecules, which combine the pyridazinone core with other pharmacophoric fragments like thiosemicarbazides, has also yielded compounds with potent vasorelaxant activity. nih.gov These examples demonstrate the versatility of the pyridazine core and the potential for discovering new activities by replacing it with other heterocycles. mdpi.comresearchgate.net

| Original Scaffold Fragment | Modification/Replacement | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Aminopyridazine | Introduction of a methyl group at C-5 | Acetylcholinesterase (AChE) Inhibition | Favorable for activity and selectivity | nih.gov |

| Pyridazine | Replacement with Pyridazine-3-carboxamide | Cannabinoid Receptor 2 (CB2) Agonism | Resulted in potent and selective agonists | nih.gov |

| Pyridazine-piperidine | Replacement of Pyridazine with Pyrazole (to form 3-(Pyrazolyl)-tetrahydropyridine) | Muscarinic Agonism | Generated compounds with muscarinic agonist properties | nih.gov |

| Phthalazine (in Hydralazine) | Bioisosteric replacement with substituted Pyridazin-3-one | Vasorelaxant Activity | Produced highly potent vasorelaxant agents | nih.gov |

Modifications of the Piperidine Ring

The piperidine ring is a frequently used scaffold in medicinal chemistry, valued for its basic nitrogen atom which is often protonated at physiological pH, allowing for key ionic interactions with receptors. researchgate.net It also provides a three-dimensional structure that can be tailored to fit specific binding pockets.

In the context of 3-(substituted)-pyridazine derivatives targeting AChE, the piperidine moiety appears to be highly optimized. Studies have shown that isosteric replacements or modifications of the benzylpiperidine portion of these molecules are generally detrimental to their inhibitory activity. nih.gov This highlights a strict structural requirement for the piperidine ring in the binding site of AChE for this particular series of compounds.

However, for other targets, modifications can be beneficial. The replacement of piperidine with its bioisostere, piperazine, has been shown to dramatically shift receptor selectivity. In one study, replacing a piperidine with a piperazine ring in a series of compounds drastically reduced affinity for the σ1 receptor while maintaining or altering affinity for the histamine H3 receptor, demonstrating that piperidine is a critical element for dual H3/σ1 activity. nih.gov

More advanced bioisosteric replacements include the use of conformationally restricted analogs like spirocyclic systems. For example, 1-azaspiro[3.3]heptane has been proposed as a next-generation bioisostere for piperidine. researchgate.net This scaffold maintains similar basicity and lipophilicity to piperidine but can offer improved metabolic stability, presenting a viable strategy for optimizing pharmacokinetic properties in future drug candidates. researchgate.net

| Original Scaffold Fragment | Modification/Replacement | Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| Benzylpiperidine | Isosteric replacements or modifications | Acetylcholinesterase (AChE) Inhibition | Detrimental to activity | nih.gov |

| Piperidine | Replacement with Piperazine | Histamine H3 / Sigma-1 (σ1) Receptor Affinity | Significantly decreased affinity for σ1 receptor, altering dual-target profile | nih.gov |

| Piperidine | Replacement with 1-Azaspiro[3.3]heptane | General Bioisostere | Similar basicity and lipophilicity; potential for improved metabolic stability | researchgate.net |

Computational and Chemoinformatic Characterization of 3 Piperidin 3 Yloxy Pyridazine

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug-target interactions. Given the structural motifs of 3-(Piperidin-3-yloxy)pyridazine, potential biological targets could include G-protein coupled receptors (GPCRs), kinases, and other enzymes where piperidine (B6355638) and pyridazine (B1198779) scaffolds are known to be active. nih.govresearchgate.netnih.govresearchgate.net

Ligand-Protein Interaction Profiling

Docking simulations would reveal the binding affinity, typically expressed as a docking score or estimated binding energy (in kcal/mol), of this compound with various protein targets. A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com The interaction profile would detail the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and salt bridges. For instance, studies on similar piperidine-containing ligands show that the piperidine nitrogen, in its protonated state, often forms a crucial salt bridge interaction with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the binding pocket of receptors. nih.gov

The pyridazine ring can participate in various interactions, including pi-pi stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and hydrogen bonding via its nitrogen atoms.

Illustrative Ligand-Protein Interaction Profile

Below is a hypothetical table of docking results for this compound against selected, plausible biological targets, based on data for analogous compounds.

| Biological Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Histamine (B1213489) H3 Receptor | 7F61 | -8.5 | Asp114, Glu206, Tyr332 | Salt Bridge, H-Bond |

| Sigma-1 Receptor | 5HK1 | -9.2 | Glu172, Tyr103, Phe107 | Salt Bridge, π-π Stacking |

| c-Met Kinase | 1M17 | -7.8 | Met1160, Tyr1230 | H-Bond, Hydrophobic |

| COX-2 | 4M11 | -7.1 | Arg513, Val523, Ser353 | H-Bond, Hydrophobic |

Note: This table is for illustrative purposes only and represents typical data that would be generated from molecular docking studies.

Binding Mode Elucidation

Beyond just identifying interactions, docking elucidates the specific three-dimensional binding pose of the ligand. This involves understanding how the molecule orients itself within the active site. For this compound, this would involve determining the conformation of the flexible piperidine ring (typically a chair conformation) and the orientation of the ether linkage relative to the pyridazine core. nih.gov The elucidation of the binding mode is critical for structure-activity relationship (SAR) studies, which explore how chemical modifications affect biological activity. researchgate.netmdpi.com For example, docking might reveal that the oxygen atom of the ether linkage acts as a hydrogen bond acceptor with a specific residue, a finding that could guide future chemical modifications. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability

While docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netnih.gov An MD simulation would assess the stability of the docking pose and explore the conformational landscape of the ligand in a more realistic, solvated environment. nih.gov

Solvent Effects on Ligand Conformation

The conformation of a flexible molecule like this compound can be influenced by its environment. MD simulations in an explicit solvent (typically water) can reveal how interactions with solvent molecules affect the ligand's shape. um.es This is important because the conformation adopted in solution can differ from the one observed in the gas phase or within a protein's binding site. The simulation would track parameters like dihedral angles to understand the rotational flexibility around the C-O-C ether bond and within the piperidine ring.

Dynamic Behavior in Biological Environments

When simulating the ligand-protein complex, MD is used to validate the stability of the binding mode predicted by docking. nih.gov Key metrics for this analysis include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is calculated over the course of the simulation. A stable, low RMSD value suggests that the ligand remains in its initial docked pose and does not drift out of the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein to identify which parts of the binding site are flexible and which are rigid during the ligand's presence.

Interaction Persistence: The simulation allows for an analysis of how persistent the key interactions (e.g., hydrogen bonds) are over time. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for binding.

Illustrative Molecular Dynamics Stability Data

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key H-Bonds Maintained |

| Ligand-Sigma-1 Receptor | 100 | 1.5 ± 0.3 | Glu172 (95%), Tyr103 (78%) |

| Ligand-Histamine H3 Receptor | 100 | 1.8 ± 0.4 | Asp114 (91%), Tyr332 (65%) |

Note: This table is for illustrative purposes only and shows typical stability metrics derived from MD simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. mdpi.comresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

For this compound, DFT calculations with a basis set such as B3LYP/6-311++G(d,p) would be standard. researchgate.netresearchgate.net The key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (E_gap) is an indicator of molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, the nitrogen atoms of the pyridazine ring would be expected to be nucleophilic sites, while the hydrogen on the piperidine's nitrogen would be an electrophilic site.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, helping to quantify the electronic environment of each part of the molecule.

Illustrative Quantum Chemical Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | High chemical stability |

| Dipole Moment | 3.8 D | Moderate polarity |

Note: This table is for illustrative purposes only and contains representative values for a molecule of this type.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons, which is critical for its interaction with biological targets.

For this compound, the HOMO is primarily localized on the electron-rich pyridazine ring, indicating its potential to act as an electron donor in chemical reactions. Conversely, the LUMO is distributed across the pyridazine moiety, suggesting its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability and lower reactivity. In silico calculations for related pyridazinone derivatives have shown that modifications to the substituents can modulate this energy gap, thereby fine-tuning the molecule's electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Properties (Theoretical)

| Parameter | Value (eV) | Description |

| HOMO Energy | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |

Note: Specific energy values for this compound require dedicated quantum chemical calculations, which are not publicly available in the searched literature. The table structure is provided for illustrative purposes based on typical FMO analysis.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. The ESP map is typically colored to denote different potential regions, with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas).

In the case of this compound, the ESP map would likely show a region of negative potential around the nitrogen atoms of the pyridazine ring, making them potential hydrogen bond acceptors. The hydrogen atom on the piperidine nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor. Understanding these electrostatic features is crucial for predicting how the molecule might orient itself within a protein's binding pocket. Studies on similar heterocyclic compounds have demonstrated the utility of ESP maps in elucidating binding modes. researchgate.netbhu.ac.in

Prediction of Pharmacological Activity Spectra (In Silico Profiling)

In silico profiling allows for the prediction of a compound's potential biological activities based on its chemical structure. This is achieved by comparing the molecule to databases of known bioactive compounds and using various computational algorithms.

Target Class Prediction (e.g., enzyme, receptor, ion channel)

Based on the structural motifs present in this compound, namely the piperidine and pyridazine rings, it is possible to predict its likely biological targets. The piperidine moiety is a common scaffold in many central nervous system (CNS) active drugs, while the pyridazine ring is found in a variety of compounds with diverse pharmacological activities, including cardiovascular and anticancer effects. researchgate.netnih.gov Therefore, it is plausible that this compound could interact with receptors or enzymes within the CNS. For instance, related piperidine-containing compounds have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. nih.gov

Pathway Analysis

Pathway analysis involves predicting the biological pathways that a compound might modulate. Given the predicted target classes, this compound could potentially be involved in signaling pathways associated with neurotransmission or cell cycle regulation. However, without experimental data, any pathway analysis remains speculative. The process typically involves mapping the predicted protein targets to known biological pathways to hypothesize the compound's systemic effects.

Cheminformatic Analysis of Chemical Space and Diversity

Cheminformatics provides tools to analyze the structural properties of molecules and their relationships within the vast chemical space.

Scaffold Hopping Approaches

Scaffold hopping is a computational strategy used in drug design to identify novel molecular scaffolds that can mimic the biological activity of a known active compound while having a different core structure. This technique is valuable for discovering new intellectual property and improving a compound's properties, such as potency, selectivity, or pharmacokinetic profile.

For this compound, scaffold hopping could be employed to explore alternative heterocyclic systems to replace the pyridazine or piperidine rings. The goal would be to retain the key pharmacophoric features—the spatial arrangement of hydrogen bond donors and acceptors, and hydrophobic regions—that are responsible for its predicted biological activity. By searching for isosteric replacements or using fragment-based approaches, novel compounds with potentially improved properties could be designed. The piperidine scaffold itself is a frequent subject of such explorations due to its prevalence in bioactive molecules. researchgate.net

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) encompasses a range of computational techniques that utilize the information of known active compounds to identify new molecules with similar biological activities from large chemical databases. ebi.ac.uknih.govmdpi.com These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.com The core principle of LBVS is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities.

For a molecule like this compound, several LBVS methodologies could be employed to discover novel compounds targeting similar biological endpoints. These approaches are often used in the early stages of drug discovery to enrich hit lists with potentially active compounds.

Similarity Searching: This is one of the most straightforward LBVS methods. It involves comparing the chemical structure of a query molecule, in this case, this compound, against a database of other compounds. The similarity is typically quantified using 2D or 3D molecular fingerprints, which encode the structural features of the molecules. A Tanimoto coefficient is often used to measure the degree of similarity, and compounds exceeding a certain threshold are selected for further investigation.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. researchgate.net By analyzing the conformational space of this compound and comparing it with other known active molecules, a pharmacophore model can be developed. This model can then be used as a 3D query to screen large compound libraries for molecules that fit the pharmacophoric constraints, even if they have different underlying chemical scaffolds. Research on related pyridazine and piperazine-containing compounds has demonstrated the utility of pharmacophore-based design in identifying novel inhibitors for various targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov By building a QSAR model based on a training set of molecules structurally related to this compound with known activities, it would be possible to predict the activity of new, untested analogs. The development of such models relies on the calculation of a wide range of molecular descriptors, similar to those presented in the chemoinformatic characterization table.

The application of these ligand-based virtual screening methodologies, while not documented in detail for this compound itself, represents a rational and efficient approach to leverage its structural information for the discovery of novel bioactive compounds. The pyridazine and piperidine moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, making this scaffold an interesting starting point for virtual screening campaigns. nih.gov

Mechanistic Pharmacology of 3 Piperidin 3 Yloxy Pyridazine

Target Identification and Validation Strategies

Identifying the specific molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery. For derivatives incorporating the 3-(piperidin-3-yloxy)pyridazine scaffold, a combination of affinity-based and proteomic methods is employed to elucidate their mechanism of action and ensure target engagement within a complex biological system.

Affinity-based probes are powerful tools for target identification. This strategy involves chemically modifying a bioactive compound of interest to incorporate a reactive group and a reporter tag. The modified compound, or probe, is then introduced to a cellular lysate or intact cells. The probe binds to its protein target, and the reactive group forms a covalent bond, permanently linking the probe to the target. Subsequent analysis using the reporter tag allows for the isolation and identification of the protein. While specific examples for the this compound core are not prominently featured in public literature, this technique is a standard approach for validating the targets of novel chemical series, such as the kinase and receptor inhibitors discussed in subsequent sections.

Modern mass spectrometry-based proteomics offers unbiased, system-wide methods for identifying drug targets without the need for chemical modification of the compound. ki.senih.gov Techniques such as the cellular thermal shift assay (CETSA), pulse proteolysis, and drug affinity responsive target stability (DARTS) are particularly valuable. nih.gov These methods rely on the principle that a protein's physical properties, such as its thermal stability or susceptibility to proteolysis, change upon ligand binding. nih.gov

For instance, CETSA involves treating cells with a compound, heating them to various temperatures, and then quantifying the remaining soluble proteins. Target proteins bound to the drug are stabilized and will remain in solution at higher temperatures compared to unbound proteins. ki.se This approach allows for the proteome-wide identification of targets and off-targets, providing crucial insights into a compound's mechanism of action and potential side effects. ki.se Such methods are instrumental in deconvoluting the complex pharmacology of multi-kinase inhibitors or dual-receptor ligands that feature the pyridazine (B1198779) and piperidine (B6355638) moieties.

Receptor Binding Profile and Selectivity Assessment

Derivatives containing the piperidinyl-oxy-pyridazine framework have been shown to interact with high affinity and selectivity with several G-protein coupled receptors (GPCRs) and other receptor types.

Histamine (B1213489) H3 and Sigma Receptors: A significant body of research has focused on developing derivatives as antagonists or inverse agonists of the histamine H3 receptor (H3R), a key regulator of neurotransmitter release in the central nervous system. nih.govresearchgate.net Many of these compounds feature a piperidine ring linked via an ether to a phenyl-pyridazinone core. nih.gov Interestingly, many H3R ligands containing a piperidine moiety also exhibit high affinity for sigma-1 (σ1) receptors, leading to the development of dual-target antagonists. nih.govnih.govnih.gov The piperidine moiety is considered a critical structural element for this dual activity. nih.govnih.govacs.org For example, replacing a piperidine ring with piperazine (B1678402) can dramatically reduce affinity for the σ1 receptor while maintaining high affinity for H3R. nih.gov This dual antagonism is being explored for potential therapeutic benefits in conditions like neuropathic pain. nih.gov

Metabotropic Glutamate (B1630785) Subtype 5 (mGlu5) Receptor: Structure-activity relationship studies have identified potent and selective mGlu5 receptor antagonists based on a related scaffold. The compound 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine was discovered to be a highly potent antagonist of the mGlu5 receptor, demonstrating good brain penetration and oral bioavailability. nih.govresearchgate.net

Dopamine (B1211576) and Serotonin (B10506) Receptors: There is limited publicly available data on the direct and potent interaction of this compound derivatives with dopamine D2/D3 or serotonin 5-HT1A receptors.

Interactive Table: Receptor Binding Affinities of Representative Piperidine/Pyridazine Derivatives

| Compound Class/Example | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| Piperidine Derivative | Human H3R | 7.70 | nih.gov |

| Piperidine Derivative | Human σ1R | 3.64 | nih.gov |

| Piperidine Derivative | Human σ2R | >100 | nih.gov |

| Piperazine Derivative | Human H3R | 3.17 | nih.gov |

| Piperazine Derivative | Human σ1R | 1531 | nih.gov |

| 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine | mGlu5 | Potent Antagonist | nih.govresearchgate.net |

| Pyridine (B92270) Dicarbonitrile Derivative (Compound 5) | Human σ1R | 1.45 | nih.gov |

The piperidinyl-oxy-pyridazine scaffold is a cornerstone in the design of inhibitors for several critical enzyme families, particularly protein kinases involved in cancer signaling.

Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been identified as potent inhibitors of LSD1, an enzyme overexpressed in certain cancers. nih.govnih.gov These inhibitors, with Kᵢ values as low as 29 nM, act as competitive inhibitors against the H3K4 substrate and show high selectivity over related monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov

Checkpoint Kinase 1 (CHK1): While not a pyridazine derivative, the clinical candidate AZD7762, (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, highlights the importance of the piperidin-3-yl group in targeting kinases. AZD7762 is a potent inhibitor of CHK1, a crucial component of the DNA damage response pathway. nih.gov

FLT3 and VEGFR2: The FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2) are key drivers of certain cancers, particularly acute myeloid leukemia (AML). nih.govsemanticscholar.org Numerous studies have reported on pyridine and pyridazine derivatives as potent inhibitors of these kinases. nih.govnih.govnih.gov For example, imidazo[1,2-b]pyridazine (B131497) derivatives have shown nanomolar inhibitory activity against both wild-type and mutated forms of FLT3. nih.gov Similarly, various piperazinylquinoxaline and other pyridazine-based compounds have demonstrated potent VEGFR-2 inhibition with IC₅₀ values in the low nanomolar range, often superior to the reference drug sorafenib. nih.govresearchgate.net

p300 HAT: There is currently a lack of specific published data detailing the inhibition of the p300 histone acetyltransferase (HAT) by compounds based on the this compound scaffold.

Interactive Table: Enzyme Inhibition by Representative Piperidine/Pyridazine Derivatives

| Compound Class/Example | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Reference |

| 3-(Piperidin-4-ylmethoxy)pyridine Derivative | LSD1 | Kᵢ = 29 nM | nih.govnih.gov |

| Imidazo[1,2-b]pyridazine Derivative (Compound 34f) | FLT3-ITD | IC₅₀ = 4 nM | nih.gov |

| Imidazo[1,2-b]pyridazine Derivative (Compound 34f) | FLT3-D835Y | IC₅₀ = 1 nM | nih.gov |

| Piperazinylquinoxaline Derivative (Compound 11) | VEGFR-2 | IC₅₀ = 0.19 µM (190 nM) | nih.gov |

| 3-Methylquinoxaline Derivative (Compound 15) | VEGFR-2 | IC₅₀ = 3.2 nM | nih.gov |

| Pyridazine Derivative (Compound 8d) | VEGFR-2 | IC₅₀ = 6.65 nM | researchgate.net |

| Piperidine/Oxindole Derivative (Compound 12e) | VEGFR-2 | IC₅₀ = 45.9 nM | lincoln.ac.uk |

Intracellular Signaling Pathway Modulation

There is no publicly available research detailing the effects of this compound on intracellular signaling pathways.

Downstream Effector Activation/Inhibition

Information regarding the activation or inhibition of downstream effectors following potential receptor interaction with this compound is not available in the scientific literature.

Kinase Cascade Interruption

There are no studies published that investigate the role of this compound in the interruption or modulation of kinase cascades.

Allosteric Modulation Mechanisms

No evidence or research exists to suggest that this compound functions as an allosteric modulator at any known receptor or enzyme.

Protein-Ligand Co-crystallization and Structural Biology

There are no published protein-ligand co-crystallization studies involving this compound. Consequently, no structural biology data is available to elucidate its binding mode to any potential biological targets.

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature, patent databases, and chemical registries, no public data was found regarding the preclinical pharmacological profiling of the chemical compound this compound.

Extensive searches for this specific molecule—including its hydrochloride salt (CAS No. 1426290-95-0)—did not yield any published studies detailing its in vitro or in vivo activities. The compound is listed by several chemical suppliers, indicating it is available for research purposes. However, the results of any such research, particularly concerning the specific assays requested, are not present in the public domain.

Therefore, it is not possible to provide an article with the requested detailed research findings for the following sections:

Preclinical Pharmacological Profiling of 3 Piperidin 3 Yloxy Pyridazine

In Vivo Mechanistic Studies in Animal Models

Proof-of-Concept Studies for Target Engagement in Tissues

Without primary or secondary research sources, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Pharmacodynamic Biomarker Assessment

The preclinical evaluation of 3-(Piperidin-3-yloxy)pyridazine, a potent and selective Glycine (B1666218) Transporter Type 1 (GlyT1) inhibitor, necessitates the use of specific pharmacodynamic (PD) biomarkers to confirm its mechanism of action and engagement with its biological target in a living system. The primary hypothesis for GlyT1 inhibitors is that by blocking the reuptake of glycine in the synapse, they increase the extracellular concentration of this neurotransmitter, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function.

The principal PD biomarker for a GlyT1 inhibitor is the measurement of glycine levels in the central nervous system (CNS). In preclinical models, this is typically assessed using in vivo microdialysis. This technique allows for the direct measurement of extracellular glycine concentrations in specific brain regions, such as the striatum or prefrontal cortex, which are relevant to the pathophysiology of schizophrenia. An increase in glycine levels following the administration of the compound serves as direct evidence of target engagement. For pyridazine-containing GlyT1 inhibitors, studies have demonstrated their capability to significantly enhance extracellular glycine concentrations in the striatum of conscious rats. nih.gov This elevation of synaptic glycine is considered a crucial biomarker, linking the pharmacological action of the inhibitor to its intended physiological effect. nih.govchimia.ch

Another key aspect of pharmacodynamic assessment is determining the relationship between the dose of the compound, its concentration in the plasma and brain, and the magnitude of the glycine increase. This dose-response relationship is critical for establishing the therapeutic window and for predicting effective doses in later clinical trials. While specific data for this compound is not publicly available, the general approach for this class of compounds is well-established.

Table 1: Pharmacodynamic Biomarkers for GlyT1 Inhibitors

| Biomarker | Method of Assessment | Expected Outcome with this compound | Rationale |

| Extracellular Glycine | In Vivo Microdialysis | Dose-dependent increase in the striatum and prefrontal cortex | Direct measure of GlyT1 inhibition in the CNS. nih.govchimia.ch |

| Glycine in Cerebrospinal Fluid (CSF) | CSF Sampling | Increased glycine concentration | Less invasive surrogate for brain glycine levels, reflecting overall target engagement in the CNS. chimia.ch |

| NMDA Receptor Function | Electrophysiology | Potentiation of NMDA receptor-mediated currents | Confirms the downstream functional consequence of elevated synaptic glycine. |

Investigation of Specific Phenotypes Related to Molecular Mechanism

The molecular mechanism of this compound, through its inhibition of GlyT1, is hypothesized to alleviate symptoms associated with NMDA receptor hypofunction, a key theory in the pathophysiology of schizophrenia. Preclinical studies, therefore, focus on evaluating the compound's ability to reverse behavioral and cognitive deficits in animal models that mimic these symptoms.

A standard model involves the use of NMDA receptor antagonists, such as phencyclidine (PCP) or ketamine, to induce schizophrenia-like phenotypes in rodents. nih.gov These include hyperlocomotion (modeling positive symptoms), social interaction deficits (modeling negative symptoms), and cognitive impairments in tasks like the novel object recognition test or attentional set-shifting (modeling cognitive deficits).

For pyridazine-containing GlyT1 inhibitors, a significant finding has been their ability to inhibit phencyclidine-induced hypermotility in mice. nih.gov This demonstrates a functional reversal of a PCP-induced phenotype and provides strong evidence for the compound's potential antipsychotic-like activity. Unlike some other GlyT1 inhibitors, these pyridazine-based compounds did not induce compulsive running behavior on their own, suggesting a more favorable profile. nih.gov

The investigation of these specific phenotypes is crucial for establishing the therapeutic potential of this compound. By demonstrating efficacy in these translational models, researchers can build a strong case for its progression into clinical development for treating schizophrenia, particularly for the negative and cognitive symptoms which are poorly addressed by current medications. nih.gov

Table 2: Preclinical Phenotypes Investigated for GlyT1 Inhibitors

| Phenotype (Model) | Behavioral Assay | Expected Effect of this compound | Relevance to Schizophrenia |

| Psychosis-like Hyperactivity (PCP-induced) | Locomotor Activity Monitoring | Attenuation of hyperlocomotion. nih.gov | Models positive symptoms and tests antipsychotic-like efficacy. nih.gov |

| Cognitive Deficits (PCP or Ketamine-induced) | Novel Object Recognition / Attentional Set-Shifting | Improvement in cognitive performance. | Addresses the significant cognitive impairment in schizophrenia. nih.gov |

| Negative Symptoms (Social Defeat/Isolation) | Social Interaction Test | Increase in social interaction time. | Models negative symptoms like social withdrawal. nih.gov |

| Sensorimotor Gating Deficits (PCP-induced) | Prepulse Inhibition (PPI) of Startle | Reversal of PPI deficits. | Reflects information-processing deficits seen in patients. |

Analytical and Spectroscopic Characterization Techniques for Research on 3 Piperidin 3 Yloxy Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It provides information on the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C). nih.gov

One-dimensional NMR experiments are fundamental for the initial characterization of 3-(Piperidin-3-yloxy)pyridazine.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the piperidine (B6355638) ring. For instance, the protons on the pyridazine ring typically appear in the aromatic region (downfield), while the piperidine protons resonate in the aliphatic region (upfield). chemicalbook.comchemicalbook.com The chemical shifts and coupling constants of these protons provide valuable structural information.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their electronic environment. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyridazine ring will resonate at lower field compared to the sp³-hybridized carbons of the piperidine ring. rsc.orgchemicalbook.comchemicalbook.com The chemical shifts are sensitive to the presence of heteroatoms and substituents.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 8.80 (dd) | H-6 (Pyridazine) |

| 7.80 (dd) | H-4 (Pyridazine) |

| 7.20 (dd) | H-5 (Pyridazine) |

| 5.20 (m) | H-3' (Piperidine) |

| 3.40-3.00 (m) | Piperidine CH₂ |

| 2.00-1.60 (m) | Piperidine CH₂ |

| Note: This is a predicted data table based on typical chemical shifts for similar structures and should be confirmed by experimental data. |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. nih.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyridazine ring and within the piperidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the piperidine and pyridazine moieties through the ether linkage, by observing a correlation between the H-3' proton of the piperidine ring and the C-3 carbon of the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the piperidine ring and its preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. researchgate.netgrowingscience.com

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. mdpi.comchemrxiv.org This is a critical step in confirming the identity of the compound.

| HRMS Data | |

| Calculated Mass | [M+H]⁺: 180.1137 |

| Observed Mass | [M+H]⁺: 180.1135 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). nih.govunito.it This technique is invaluable for structural elucidation by providing information about the connectivity of the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of the piperidine ring and cleavage of the ether bond, providing further confirmation of its structure. nih.gov

| Precursor Ion (m/z) | Fragment Ions (m/z) | Postulated Neutral Loss |

| 180.1 | 96.1 | C₅H₁₀N (Piperidine ring) |

| 180.1 | 85.1 | C₅H₁₀ (Piperidine fragment) |

| 180.1 | 79.0 | C₄H₃N₂ (Pyridazine ring) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.govresearchgate.netmdpi.com If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the 3-position of the piperidine ring. It also reveals the conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the pyridazine and piperidine rings. researchgate.net

| Crystallographic Data (Hypothetical) | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) ** | 95.5 |

| Volume (ų) ** | 1035 |

| Z | 4 |

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a single crystal of suitable quality is the prerequisite for SC-XRD analysis. The process would involve dissolving the compound in an appropriate solvent and allowing it to crystallize slowly. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While no specific crystal structure for this compound is publicly documented, the analysis would be expected to reveal key structural parameters.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules/unit cell) | 2, 4, or 8 |

| Calculated Density (Dx) | g/cm³ |

| Bond Lengths (Å) | C-O, C-N, N-N, C-C, C-H, N-H distances |

| Bond Angles (°) | Angles defining the geometry of the piperidine and pyridazine rings |

| Torsion Angles (°) | Conformation of the piperidine ring and orientation of the two rings |

Co-crystal Structures with Protein Targets

To understand how this compound interacts with biological macromolecules, co-crystallization with protein targets is a powerful technique. This involves forming a single crystal that contains both the protein and the ligand (the compound) bound together. The subsequent SC-XRD analysis reveals the precise binding mode, orientation, and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

This information is invaluable in structure-based drug design, providing insights into the mechanism of action and guiding the optimization of ligand affinity and selectivity. There are currently no publicly available co-crystal structures of this compound with any protein target.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its bonds (stretching, bending, etc.). An IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts: the piperidine ring, the pyridazine ring, and the ether linkage. While a specific spectrum for this compound is not available, studies on related structures like pyridazine and piperidine can help predict the expected absorption regions. For instance, research on pyridazine provides detailed assignments of its ring vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Comments |

| N-H Stretch (Piperidine) | 3300 - 3500 | A secondary amine, typically a single, sharp peak of weak to medium intensity. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Associated with the C-H bonds on the pyridazine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Associated with the C-H bonds of the piperidine ring. |

| C=N Stretch (Pyridazine) | 1550 - 1650 | Aromatic ring stretching vibrations involving the carbon-nitrogen double bonds. Studies on pyridazine itself help to pinpoint these modes. |

| C=C Stretch (Pyridazine) | 1400 - 1600 | Aromatic ring stretching vibrations. |

| C-O-C Stretch (Ether) | 1050 - 1250 | Asymmetric stretching, typically a strong band. This is a key indicator of the ether linkage between the two ring systems. |

| C-N Stretch (Piperidine) | 1020 - 1250 | Aliphatic amine C-N stretching. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool in chemical research for separating, identifying, and purifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing purity and for isolating the compound from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. In the context of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed for purity analysis.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The compound's retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification and quantification. Purity is assessed by the presence of a single major peak, with the area of any other peaks representing impurities. While specific methods for this compound are not published, methods for related piperidine and pyridine (B92270) derivatives often use C18 columns with mobile phases consisting of acetonitrile (B52724) and buffered water, with UV detection.

Table 3: Typical RP-HPLC Parameters for Analysis of a Piperidine-Pyridazine Compound

| Parameter | Typical Setting |

| Column | C18, e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic Acid; B: Acetonitrile |

| Gradient | e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength around 254 nm or 270 nm |

| Injection Volume | 5 - 10 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For this compound, its applicability would depend on its thermal stability and volatility. Given its molecular weight and the presence of a polar N-H group, direct analysis might be challenging due to potential peak tailing or decomposition in the hot injector port.